molecular formula C14H23NO4 B15089712 Ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate

Ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate

Cat. No.: B15089712
M. Wt: 269.34 g/mol
InChI Key: JTVVEDNAXIRUNL-UHFFFAOYSA-N
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Description

Ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate is a heterocyclic compound that belongs to the class of 2,3-dihydropyrroles. This compound is characterized by the presence of two tert-butyl ester groups attached to the 1,2-dicarboxylate moiety. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives, while reduction can produce various dihydropyrrole derivatives .

Scientific Research Applications

Ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Uniqueness

Ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of two tert-butyl ester groups. This structural feature imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

ditert-butyl 2,3-dihydropyrrole-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h7,9-10H,8H2,1-6H3

InChI Key

JTVVEDNAXIRUNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC=CN1C(=O)OC(C)(C)C

Origin of Product

United States

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